Sodium methanesulfinate

Descripción

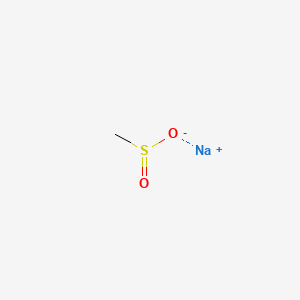

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGDCWPTHTUDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17696-73-0 (Parent) | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174125 | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-69-4 | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Methanesulfinate: A Comprehensive Technical Guide for Researchers

CAS Number: 20277-69-4

This technical guide provides an in-depth overview of sodium methanesulfinate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula CH₃SO₂Na, is an organosulfur compound that serves as the sodium salt of methanesulfinic acid.[1] It typically appears as a white to light beige crystalline powder.[2][3] This compound is recognized for its utility as a mild reducing agent and its role in the preparation of various organic molecules.[1] It is sensitive to air and hygroscopic, necessitating storage in an inert atmosphere at room temperature.[2][3]

Identification and General Properties

The following table summarizes the key identifiers and general properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 20277-69-4 | [1][2][3][4][5][6] |

| Molecular Formula | CH₃SO₂Na (or CH₃NaO₂S) | [4][7] |

| Molecular Weight | 102.09 g/mol | [4][7] |

| Appearance | White to light beige powder | [2][3] |

| Odor | Slight sulfurous odor | [3] |

| EINECS Number | 243-669-6 | [3] |

Physical and Chemical Data

Key physical and chemical data for this compound are presented below, offering a quantitative look at its characteristics.

| Property | Value | Reference(s) |

| Melting Point | 222-226 °C (decomposes) | [2][8] |

| Solubility | Soluble in water. Slightly soluble in Methanol. | [1][2][3] |

| Stability | Stable under normal conditions, but is air sensitive and hygroscopic. | [1][2][3] |

| Hazard Codes | Xn (Harmful) | [2] |

| Risk Statements | R22 (Harmful if swallowed) | [2] |

| Safety Statements | S36/37 (Wear suitable protective clothing and gloves) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table provides a comparison of typical spectroscopic features for methanesulfinic acid and its sodium salt. The absence of a broad O-H stretch in the IR spectrum is a key indicator of salt formation.[3]

| Technique | Functional Group | Vibrational Mode | Methanesulfinic Acid (cm⁻¹) | This compound (cm⁻¹) |

| Infrared (IR) | O-H | Stretching | ~2900-3100 (broad) | N/A |

| S=O | Asymmetric Stretch | ~1080 | ~1000-1050 | |

| S=O | Symmetric Stretch | ~1040 | ~950-1000 | |

| C-H | Stretching | ~2930, ~3000 | ~2920, ~2990 | |

| C-S | Stretching | ~690 | ~700 | |

| Raman | S=O | Symmetric Stretch | ~1040 | ~970 |

| C-S | Stretching | ~690 | ~700 |

Note: Data compiled from various spectroscopic sources.[3][4][9]

| Technique | Nucleus | Methanesulfinic Acid (ppm) | This compound (ppm) |

| ¹H NMR | CH₃ | ~2.7 | ~2.5 |

| ¹³C NMR | CH₃ | ~40 | ~45 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.[3][4][9]

Experimental Protocols

This compound is a key reactant in several important organic transformations. A detailed experimental protocol for one such reaction, the conjugate addition to vinyl heterocycles, is provided below.

Conjugate Addition of this compound to Vinyl Pyridines and Diazines

This procedure describes a method for introducing a sulfone group into pyridines and diazines, which is a valuable transformation in medicinal chemistry.[2]

Materials:

-

Vinyl heterocycle (e.g., 2-vinyl pyridine)

-

This compound

-

Ethanol (EtOH)

-

Acetic acid (AcOH) or Trifluoroacetic acid (TFA)

-

Reaction vessel

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

To a solution of the vinyl heterocycle in ethanol, add 5 equivalents of this compound.[2]

-

Add 5-8 equivalents of either acetic acid or trifluoroacetic acid to the reaction mixture. For less basic substrates, such as pyridines with electron-withdrawing groups, trifluoroacetic acid is preferred.[2]

-

Heat the reaction mixture to 60 °C with stirring.[2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the desired aliphatic sulfone product.[2]

Note: The amount of acid used may need to be adjusted based on the basicity of the heterocyclic substrate. An excess of trifluoroacetic acid is often necessary for less basic substrates to ensure the presence of free acid in the reaction mixture.[2] This method is advantageous as it avoids the multi-step synthesis involving alkyl halides or halomethylketones.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Experimental workflow for the conjugate addition of this compound.

Caption: Logical relationship in the synthesis of aliphatic sulfones.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(20277-69-4) 1H NMR [m.chemicalbook.com]

- 5. SODIUM METHANESULFONATE(2386-57-4) 1H NMR spectrum [chemicalbook.com]

- 6. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(20277-69-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Sodium Methanesulfinate from Methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium methanesulfinate from methanesulfonyl chloride. This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the methanesulfonyl group in the development of novel pharmaceutical compounds. This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound (CH₃SO₂Na), also known as sodium methyl sulfinate, is a versatile building block in organic chemistry.[1][2] It is widely used in the synthesis of various organosulfur compounds, including sulfones and sulfonamides, which are prevalent motifs in many therapeutic agents.[2] The conversion of methanesulfonyl chloride to this compound is a key transformation, offering a straightforward route to this useful intermediate from a readily available starting material.[2][3] This guide outlines two common reductive methods for this synthesis.

Synthesis Methodologies

The preparation of this compound from methanesulfonyl chloride typically involves the reduction of the sulfonyl chloride. Common reducing agents include sodium sulfite and sodium metabisulfite.[1][2][3][4]

This method utilizes sodium metabisulfite as the reducing agent in an aqueous solution. A key advantage of using sodium metabisulfite is that one mole is equivalent to two moles of sodium sulfite in the reaction, which can be cost-effective.[1]

Experimental Protocol:

-

To a four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a nitrogen inlet, add 326 g of a 35% (w/w) aqueous solution of sodium metabisulfite.[1]

-

While stirring under a nitrogen atmosphere, heat the solution to 60-65°C.[1]

-

Slowly add 90.6 g of methanesulfonyl chloride to the reaction mixture. Maintain a gentle reflux during the addition.[1]

-

Throughout the reaction, monitor the pH and maintain it within the range of 8-9 by adding a sodium hydroxide solution.[1]

-

The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.[1]

-

Upon completion, add a 50% (w/w) aqueous solution of calcium chloride to precipitate the excess sulfite and sulfate salts as calcium sulfite and calcium sulfate.[1]

-

Stir the mixture for 10 minutes and then filter to obtain a clear solution of this compound.[1]

-

Concentrate the filtrate under reduced pressure until white crystals begin to form.[1]

-

Cool the mixture and add anhydrous ethanol to precipitate sodium chloride.[1]

-

Filter to remove the sodium chloride.[1]

-

Evaporate the solvent from the filtrate to yield the crude this compound as a white solid.[1]

-

The crude product can be further purified by recrystallization.[1]

Quantitative Data:

| Reagent | Quantity | Molar Equivalent |

| Methanesulfonyl Chloride | 90.6 g | 1.0 |

| 35% Sodium Metabisulfite Solution | 326 g | ~1.5 |

| Sodium Hydroxide Solution | As needed | - |

| 50% Calcium Chloride Solution | As needed | - |

This procedure employs sodium sulfite as the reducing agent, with sodium bicarbonate acting as a buffer to control the pH of the reaction mixture.[3]

Experimental Protocol:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, prepare a solution of 126 g of sodium sulfite heptahydrate and 84.0 g of sodium hydrogen carbonate in 1 L of water.[3]

-

With stirring, add 57.3 g (0.500 mole) of freshly distilled methanesulfonyl chloride dropwise over a period of 30 minutes.[3] A slight exotherm and evolution of carbon dioxide will be observed.

-

Continue stirring the reaction mixture for 2 hours, at which point the gas evolution should cease, resulting in a clear, colorless solution of this compound.[3]

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions or subjected to workup and purification to isolate the solid product.[3]

Quantitative Data:

| Reagent | Quantity | Moles | Molar Equivalent |

| Methanesulfonyl Chloride | 57.3 g | 0.500 | 1.00 |

| Sodium Sulfite Heptahydrate | 126 g | 0.500 | 1.00 |

| Sodium Hydrogen Carbonate | 84.0 g | 1.00 | 2.00 |

| Water | 1 L | - | - |

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from methanesulfonyl chloride.

Caption: Synthetic workflow from methanesulfonyl chloride to this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility lies in its ability to act as a nucleophile for the introduction of the methylsulfonyl (CH₃SO₂-) group. This functional group is present in numerous drugs and is known to improve properties such as solubility, metabolic stability, and biological activity.

The following diagram illustrates the central role of this compound in the synthesis of sulfone-containing compounds, which are of significant interest in drug discovery.

Caption: Synthetic utility of this compound in drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) is an organosulfur compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its utility as a versatile building block stems from its ability to introduce the methylsulfonyl (-SO₂CH₃) moiety, a functional group prevalent in a variety of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications in drug development, with a particular focus on the synthesis of cyclooxygenase-2 (COX-2) inhibitors.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder. It is known to be hygroscopic and sensitive to air, necessitating storage under an inert atmosphere.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₃NaO₂S | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| Appearance | White to light beige powder/crystals | [2][4] |

| Melting Point | 222-226 °C (decomposes) | [2] |

| Solubility | ||

| Water | Soluble | |

| Methanol | Slightly soluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 75.2 mg/mL | |

| Sensitivity | Air sensitive & Hygroscopic | [2] |

Table 2: Spectroscopic and Computational Data for this compound

| Property | Value | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 2.2 ppm (s, 3H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 45.0 ppm | [4] |

| Topological Polar Surface Area | 59.3 Ų | [3] |

| Complexity | 36.6 | [3] |

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-sulfur bonds, leading to the synthesis of various sulfones.

Synthesis of β-Keto Sulfones

β-Keto sulfones are important intermediates in organic synthesis. They can be prepared via the reaction of α-haloketones with this compound or through a Michael addition to α,β-unsaturated ketones.

This protocol describes the metal-free hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates.[5]

Materials:

-

α,β-unsaturated ketone (1.0 equiv)

-

This compound (2.0 equiv)

-

4-Chlorobenzoic acid (PCBA) (2.0 equiv)

-

Mesitylene (solvent)

Procedure:

-

To a reaction vessel, add the α,β-unsaturated ketone (0.2 mmol), this compound (0.4 mmol), and 4-chlorobenzoic acid (0.4 mmol).

-

Add mesitylene (2.0 mL) to the mixture.

-

Stir the reaction mixture at 30 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids to form aryl methyl sulfones.[5]

This protocol outlines a one-pot synthesis of diarylmethanes by the coupling of a (hetero)aryl halide and a benzyl halide using a sulfinate transfer reagent. While this example doesn't directly use pre-formed this compound, it illustrates the in-situ generation and subsequent cross-coupling of a sulfinate, a reaction class where this compound is a key reagent. A general workflow for such a reaction is presented below.

Radical Reactions

The methanesulfonyl radical can be generated from this compound and utilized in various radical-mediated transformations, including the synthesis of allylic and β-keto sulfones.[6]

This protocol describes the synthesis of β-ketosulfones from alkenes and methanesulfinic acid (which can be generated in situ from this compound) using a photocatalyst.[6]

Materials:

-

Alkene (1.0 equiv)

-

Methanesulfinic acid (1.5 equiv)

-

Eosin Y (1 mol%)

-

Acetonitrile/water (9:1 v/v)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

Procedure:

-

In a Schlenk tube, combine the alkene, methanesulfinic acid, and Eosin Y.

-

Add the acetonitrile/water solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Irradiate the reaction with a visible light source (e.g., blue LEDs) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Development: Synthesis of COX-2 Inhibitors

The methylsulfonyl group is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[7] These drugs, such as Celecoxib and Etoricoxib, exhibit anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The methylsulfonyl moiety plays a crucial role in the selective binding to the COX-2 enzyme.[7]

Role of the Methylsulfonyl Group in COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1. The methylsulfonyl group of selective inhibitors fits into a secondary pocket within the COX-2 active site, leading to potent and selective inhibition.[7][8]

Synthesis of Celecoxib Analogues

The synthesis of Celecoxib and its analogues often involves the construction of a 1,5-diarylpyrazole core, followed by the introduction of the key pharmacophoric groups. While the sulfonamide group in Celecoxib is typically introduced from a precursor already containing it, the analogous methylsulfonyl group in other COX-2 inhibitors is often installed using reagents like this compound.[9][10]

A general synthetic strategy for diarylpyrazole-based COX-2 inhibitors involves the condensation of a 1,3-diketone with a substituted hydrazine. The methylsulfonyl group can be present on either the diketone or the hydrazine precursor.

Safety and Handling

This compound is harmful if swallowed.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[11]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, offering an efficient means to introduce the methylsulfonyl group. Its physical and chemical properties are well-characterized, and its reactivity is exploited in a range of synthetic transformations. In the context of drug development, its role in the synthesis of selective COX-2 inhibitors highlights its importance in medicinal chemistry. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important building block.

References

- 1. Sodium methanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. This compound | 20277-69-4 [chemicalbook.com]

- 3. This compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bloomtechz.com [bloomtechz.com]

The Elusive Crystal Structure of Sodium Methanesulfinate: A Technical Overview

Abstract

Sodium methanesulfinate (CH₃NaO₂S) is a versatile and widely utilized reagent in organic synthesis and various industrial processes. Despite its common use, a definitive, publicly available crystal structure of pure this compound remains elusive in the current body of scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development. While a detailed crystallographic analysis is not possible at this time, this paper will present a hypothetical workflow for its structure determination and discuss the structural characteristics of a closely related compound, sodium methanesulfonate, to offer contextual insights.

Introduction

This compound, the sodium salt of methanesulfinic acid, is a valuable C1 building block in synthetic organic chemistry.[1] It serves as a precursor for the introduction of the methylsulfonyl (–SO₂CH₃) group into organic molecules, a moiety frequently found in pharmaceuticals due to its ability to enhance solubility and metabolic stability.[2] The compound typically appears as a white to off-white crystalline powder and is soluble in water.[3] While its chemical reactivity and applications are well-documented, a fundamental understanding of its solid-state structure through single-crystal X-ray diffraction has not been reported in publicly accessible databases. This lack of crystallographic data presents a knowledge gap for researchers aiming to understand its solid-state properties, such as polymorphism, hygroscopicity, and crystal packing, which can be critical in pharmaceutical development and material science.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Formula | CH₃NaO₂S | [3][4] |

| Molecular Weight | 102.09 g/mol | [4] |

| CAS Number | 20277-69-4 | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 222-226 °C (decomposes) | [5] |

| Solubility | Soluble in water | [3] |

| Synonyms | Methanesulfinic acid sodium salt, Sodium methyl sulfinate | [3] |

Table 1. Physicochemical Properties of this compound.

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reduction of methanesulfonyl chloride. One reported method utilizes sodium sulfite or sodium metabisulfite as the reducing agent.[6]

Experimental Protocol: Synthesis via Reduction of Methanesulfonyl Chloride

Materials:

-

Methanesulfonyl chloride

-

Sodium metabisulfite

-

Water

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

A solution of sodium metabisulfite is prepared in water in the reaction vessel.

-

Methanesulfonyl chloride is added dropwise to the stirred sodium metabisulfite solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Upon completion, the product, this compound, can be isolated from the reaction mixture. This may involve cooling to induce crystallization, followed by filtration, washing with a suitable solvent to remove impurities, and drying.

The use of sodium metabisulfite is advantageous as it is cost-effective and has a higher solubility than sodium sulfite, which can improve reaction efficiency and product yield.[6]

Caption: Workflow for the synthesis of this compound.

Crystal Structure Determination: A Hypothetical Workflow

While the crystal structure of this compound is not currently available, a standard approach for its determination would involve single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Proposed Experimental Protocol for Crystal Structure Determination

1. Crystal Growth:

-

Slow evaporation of a saturated aqueous solution of this compound at room temperature.

-

Vapor diffusion of a miscible anti-solvent (e.g., ethanol, isopropanol) into a concentrated aqueous solution of the salt.

-

Cooling crystallization from a hot, saturated solution.

2. Data Collection:

-

A suitable single crystal of this compound would be selected and mounted on a goniometer head.

-

The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

-

X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data would be processed to determine the unit cell parameters and space group.

-

The crystal structure would be solved using direct methods or Patterson methods to locate the positions of the atoms.

-

The structural model would be refined against the experimental data to optimize atomic coordinates, and thermal parameters, and to achieve the best possible fit between the calculated and observed structure factors.

Caption: A typical experimental workflow for X-ray crystallography.

Structural Insights from a Related Compound: Sodium Methanesulfonate

In the absence of data for this compound, examining the crystal structure of the closely related compound, sodium methanesulfonate (NaSO₃CH₃), can provide some structural context. A study on mixed-anionic methanesulfonate salts describes the structure of sodium methanesulfonate as consisting of 2D layers of [Na₅(SO₃CH₃)₄]ⁿ⁺ with intercalated [SO₃CH₃]ⁿ⁻ anions.[7] This layered structure suggests a complex coordination environment for the sodium ions and specific intermolecular interactions driven by the sulfonate groups. It is plausible that this compound might also exhibit a layered or polymeric structure in the solid state, driven by the coordination of the sodium cation to the oxygen atoms of the sulfinate group.

Applications in Drug Development and Synthesis

This compound is a key reagent in the synthesis of sulfones, which are important structural motifs in many pharmaceutical compounds.[1] The use of sulfonate and sulfinate salts in drug development is well-established, although concerns about the potential for the formation of genotoxic sulfonate esters have been raised for sulfonic acid counter-ions.[2] this compound's role as a nucleophile in S-alkylation reactions is fundamental to the construction of more complex molecules.[8][9]

Conclusion and Future Outlook

This compound remains an important reagent in chemical synthesis and drug development. However, a full understanding of its solid-state properties is hampered by the lack of a publicly available crystal structure. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial insights for solid-state chemists and pharmaceutical scientists. Such a study would enable a detailed analysis of its crystal packing, hydrogen bonding (if any), and coordination chemistry, which could aid in the rational design of new materials and pharmaceutical formulations. It is hoped that this technical guide will stimulate further research into the fundamental structural properties of this widely used chemical compound.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 甲烷亚磺酸钠 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na 5 (SO 3 CH 3 ) 4 (X) (X = BF 4 ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00223K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Sodium Methanesulfinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of sodium methanesulfinate (CH₃SO₂Na). This document collates available data on its thermal stability and decomposition, outlines experimental protocols, and presents a plausible decomposition pathway. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and other scientific applications.

Introduction to the Thermal Stability of this compound

This compound is an organosulfur compound utilized in various chemical syntheses. Its thermal stability is a critical parameter for its handling, storage, and application in processes that involve elevated temperatures. Thermogravimetric analysis is an essential technique to determine the thermal stability and decomposition profile of such compounds. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.

Available data indicates that this compound is a relatively stable solid at ambient temperatures. Its decomposition is reported to occur at temperatures above 200 °C.

Thermogravimetric Analysis Data

While a specific, publicly available TGA curve for this compound is not readily found in the literature, a representative thermal decomposition profile can be constructed based on the known decomposition temperatures of related metal methanesulfonates. The primary decomposition is expected to involve the loss of volatile fragments, leaving a stable inorganic residue.

Table 1: Representative Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process | Probable Evolved Gases | Residual Product |

| Ambient - 200 | < 1 | Loss of adsorbed moisture | H₂O | This compound |

| 200 - 350 | ~45 - 55 | Main decomposition | SO₂, CH₄, CO, CO₂ | Sodium Sulfate (Na₂SO₄) |

| > 350 | < 1 | Stable residue | - | Sodium Sulfate (Na₂SO₄) |

Note: The data presented in this table is representative and based on the expected thermal behavior of this compound and related compounds. Actual experimental values may vary depending on the specific experimental conditions.

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting a thermogravimetric analysis of this compound is detailed below. This methodology is based on common practices for the thermal analysis of organic and inorganic salts.

Instrumentation

A calibrated thermogravimetric analyzer is required, preferably one with the capability for evolved gas analysis (EGA) such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) to identify the decomposition products.

Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

TGA Instrument Parameters

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass (in %) as a function of temperature (°C).

Data Analysis

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Calculate the percentage weight loss for each distinct decomposition step.

-

If using EGA, analyze the mass spectrometry or infrared spectroscopy data to identify the gaseous products evolved at different temperatures.

Visualizing the Process and Decomposition

Experimental Workflow

The logical flow of a thermogravimetric analysis experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates the key steps involved.

Caption: Workflow for the thermogravimetric analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on studies of related metal methanesulfonates and the general principles of thermal decomposition of sulfinate salts, a plausible decomposition pathway for this compound is proposed. The decomposition likely proceeds through a series of complex radical and disproportionation reactions.

Studies on the thermal decomposition of metal methanesulfonates suggest that the final solid residue for alkali metals is the corresponding sulfate.[1] The thermal decomposition of other sodium oxo-salts of sulfur also indicates the formation of sodium sulfate and sodium sulfide through disproportionation reactions.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

The thermogravimetric analysis of this compound reveals that it is thermally stable up to approximately 200 °C, after which it undergoes significant decomposition. The primary solid decomposition product is expected to be sodium sulfate, with the evolution of various sulfur and carbon-containing gases. The experimental protocol and proposed decomposition pathway provided in this guide offer a solid foundation for researchers and professionals working with this compound. For a definitive identification of the decomposition products and a precise quantification of the decomposition kinetics, coupling thermogravimetric analysis with mass spectrometry or FTIR spectroscopy is highly recommended.

References

Radical Reactions Involving Sodium Methanesulfinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) is a readily available and versatile reagent that has garnered significant attention in organic synthesis. Its ability to serve as a precursor to the methanesulfonyl radical (CH₃SO₂•) under mild conditions has made it an invaluable tool for the formation of carbon-sulfur bonds, a key structural motif in numerous pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of radical reactions involving this compound, with a focus on reaction mechanisms, experimental protocols, and applications in the synthesis of high-value organic compounds.

Core Concepts: Generation of the Methanesulfonyl Radical

The utility of this compound in radical chemistry stems from its facile conversion into the methanesulfonyl radical. This transformation can be initiated through several methods, primarily involving single-electron transfer (SET) processes. Common strategies include:

-

Oxidation: Chemical oxidants can abstract an electron from the sulfinate salt to generate the sulfonyl radical.

-

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfinic acids and their salts.[1] An excited photocatalyst oxidizes the sulfinate to produce the corresponding sulfonyl radical.[1]

-

Iodine-Mediation: In the presence of molecular iodine or iodide salts, this compound can be converted to the methanesulfonyl radical.[2]

The generated methanesulfonyl radical is an electrophilic species that readily participates in a variety of radical reactions, including additions to unsaturated systems and cyclizations.

Key Synthetic Applications

Synthesis of Vinyl Sulfones

Vinyl sulfones are important synthetic intermediates and are present in various biologically active molecules.[3] Radical addition of the methanesulfonyl radical to alkynes or elimination from an intermediate formed with alkenes provides a direct route to these compounds.

A common method for the synthesis of vinyl sulfones involves the iodine-mediated reaction of this compound with alkenes. The reaction proceeds via an initial iodosulfonylation followed by elimination of hydrogen iodide.

Experimental Protocol: Iodine-Mediated Synthesis of Vinyl Sulfones from Alkenes [3]

-

Reagents:

-

Alkene (1.0 equiv)

-

This compound (1.5 equiv)

-

Sodium iodide (NaI) (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 equiv)

-

Nitromethane (MeNO₂) as solvent

-

-

Procedure:

-

To a solution of the alkene in nitromethane, add this compound, sodium iodide, and p-toluenesulfonic acid monohydrate.

-

Stir the mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Purify the crude product directly by preparative thin-layer chromatography on silica gel (petroleum ether/ethyl acetate).

-

Table 1: Synthesis of Vinyl Sulfones from Various Alkenes and Sulfinic Acids [3]

| Alkene Substrate | Sulfinic Acid | Product | Yield (%) |

| 1-Octene | Benzenesulfinic acid | (E)-1-(oct-1-en-1-ylsulfonyl)benzene | 78 |

| Styrene | Benzenesulfinic acid | (E)-1-(styrylsulfonyl)benzene | 85 |

| 4-Methylstyrene | Benzenesulfinic acid | (E)-1-methyl-4-(styrylsulfonyl)benzene | 82 |

| Cyclohexene | Benzenesulfinic acid | 1-(cyclohex-1-en-1-ylsulfonyl)benzene | 65 |

Note: While the specific yields for this compound were not provided in the direct source, the protocol is general for sulfinic acids and their salts.

Reaction Pathway: Iodine-Mediated Synthesis of Vinyl Sulfones

Caption: Iodine-mediated formation of vinyl sulfones.

Synthesis of Allylic Sulfones

Allylic sulfones are versatile building blocks in organic synthesis. A green and atom-economical approach for their synthesis is the direct hydrosulfonylation of 1,3-dienes with sulfinic acids or their salts.[4]

Experimental Protocol: Hydrosulfonylation of 1,3-Dienes [4]

-

Reagents:

-

1,3-Diene (2.0 equiv)

-

Methanesulfinic acid (or this compound) (1.0 equiv)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a round-bottom flask, add the 1,3-diene and methanesulfinic acid.

-

Add dichloromethane to achieve a suitable concentration (e.g., 0.03 M based on the sulfinic acid).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Synthesis of Allylic Sulfones from 1,3-Dienes and Sulfinic Acids [5]

| 1,3-Diene | Sulfinic Acid | Yield (%) |

| 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | 94 |

| 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene | 4-Methylbenzenesulfinic acid | 85 |

| 1-(Buta-1,3-dien-1-yl)benzene | 4-Methylbenzenesulfinic acid | 91 |

| 2-Methyl-1-phenylbuta-1,3-diene | 4-Methylbenzenesulfinic acid | 78 |

Note: This catalyst-free reaction demonstrates high efficiency for various substituted dienes.

Reaction Pathway: Hydrosulfonylation of 1,3-Dienes

Caption: Proposed radical mechanism for allylic sulfone synthesis.

Synthesis of β-Keto and γ-Keto Sulfones

β-Keto and γ-keto sulfones are valuable synthetic intermediates. Radical-mediated addition of this compound to α,β-unsaturated ketones provides an efficient route to γ-keto sulfones.

The generation of the methanesulfonyl radical via visible-light photoredox catalysis allows for the oxysulfonylation of alkenes to produce β-keto sulfones.[1]

Experimental Protocol: Visible-Light-Initiated Synthesis of β-Keto Sulfones [1]

-

Reagents:

-

Alkene (1.0 equiv)

-

Methanesulfinic acid (or this compound) (1.5 equiv)

-

Eosin Y (1 mol%)

-

Acetonitrile/water (9:1 v/v) as solvent

-

-

Procedure:

-

To a Schlenk tube, add the alkene, methanesulfinic acid, and Eosin Y.

-

Add the acetonitrile/water solvent mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 3: Yields for Visible-Light-Initiated Oxysulfonylation of Alkenes [1]

| Alkene | Sulfinic Acid | Yield (%) |

| Styrene | Methanesulfinic acid | 85 |

| 4-Methylstyrene | Methanesulfinic acid | 82 |

| 4-Chlorostyrene | Methanesulfinic acid | 78 |

| 1-Octene | Methanesulfinic acid | 75 |

Note: The protocol is demonstrated with methanesulfinic acid, which is readily deprotonated in the reaction mixture.

Workflow: Photocatalytic Synthesis of β-Keto Sulfones

Caption: Experimental workflow for β-keto sulfone synthesis.

Conclusion

This compound is a powerful and versatile reagent for the generation of methanesulfonyl radicals, enabling a wide range of important synthetic transformations. The methods described herein, including the synthesis of vinyl sulfones, allylic sulfones, and β-keto sulfones, highlight the utility of this reagent in modern organic synthesis. The reactions often proceed under mild conditions, with good functional group tolerance, and in some cases, without the need for metal catalysts, aligning with the principles of green chemistry. For researchers and professionals in drug development, the ability to readily introduce the sulfonyl moiety into organic molecules using this compound provides a valuable tool for the synthesis of novel and potentially bioactive compounds.

References

The Core Mechanism of Sodium Methanesulfinate in Conjugate Addition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of sodium methanesulfinate in conjugate addition reactions, a process of significant interest in organic synthesis and drug development for the formation of carbon-sulfur bonds. This document provides a detailed overview of the underlying radical-mediated pathway, quantitative data on reaction outcomes, comprehensive experimental protocols, and visual representations of the key mechanistic and workflow steps.

Executive Summary

This compound serves as a readily available and stable precursor to the highly reactive methanesulfonyl radical (CH₃SO₂•). In the context of conjugate addition, this radical species undergoes a Michael-type addition to electron-deficient alkenes. The generation of the methanesulfonyl radical is typically achieved through photoredox catalysis or electrochemical methods, offering green and efficient alternatives to traditional synthetic routes. This guide details the mechanistic intricacies of this transformation, providing researchers with the foundational knowledge to effectively utilize this compound in the synthesis of sulfone-containing molecules.

The Core Mechanism: A Radical-Mediated Pathway

The conjugate addition of this compound to a Michael acceptor is not a direct nucleophilic attack. Instead, it proceeds through a radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

2.1 Initiation: Generation of the Methanesulfonyl Radical

The crucial first step is the generation of the methanesulfonyl radical from this compound. This is typically achieved via a single-electron transfer (SET) process. Two common methods are employed:

-

Photoredox Catalysis: In the presence of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) and visible light, the excited state of the photocatalyst is a potent oxidant. It can oxidize the methanesulfinate anion to the corresponding sulfonyl radical.[1]

-

Electrochemical Synthesis: Anodic oxidation of this compound in an undivided cell can also effectively generate the methanesulfonyl radical.[2][3]

2.2 Propagation: The Radical Chain Reaction

Once formed, the methanesulfonyl radical engages in a chain propagation cycle:

-

Radical Addition: The electrophilic methanesulfonyl radical adds to the β-carbon of the electron-deficient alkene (Michael acceptor). This addition is regioselective, forming a new carbon-centered radical intermediate.

-

Hydrogen Atom Transfer (HAT): The newly formed carbon-centered radical abstracts a hydrogen atom from a suitable donor in the reaction medium to yield the final β-sulfonyl product and regenerate a radical species that can continue the chain. The hydrogen atom source can be the solvent or a specific additive.

2.3 Termination: Concluding the Chain Reaction

The radical chain is terminated by the combination of any two radical species in the reaction mixture, such as the coupling of two methanesulfonyl radicals or the reaction of a methanesulfonyl radical with the carbon-centered radical intermediate.

Quantitative Data: Substrate Scope and Yields

The visible-light-mediated conjugate addition of this compound to various styrenes has been shown to be a high-yielding process. The following table summarizes representative examples from the literature, demonstrating the scope of the reaction with different substituted styrenes.

| Entry | Styrene Derivative | Product | Yield (%) |

| 1 | 4-tert-Butylstyrene | 2-(4-(tert-butyl)phenyl)-1-(methylsulfonyl)ethane | 95 |

| 2 | 4-Methylstyrene | 1-(methylsulfonyl)-2-(p-tolyl)ethane | 85 |

| 3 | Styrene | 1-(methylsulfonyl)-2-phenylethane | 88 |

| 4 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-(methylsulfonyl)ethane | 92 |

| 5 | 4-Fluorostyrene | 1-(4-fluorophenyl)-2-(methylsulfonyl)ethane | 82 |

| 6 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(methylsulfonyl)ethane | 78 |

| 7 | 4-Bromostyrene | 1-(4-bromophenyl)-2-(methylsulfonyl)ethane | 75 |

| 8 | 4-Trifluoromethylstyrene | 1-(methylsulfonyl)-2-(4-(trifluoromethyl)phenyl)ethane | 69 |

| 9 | 3-Methylstyrene | 1-(methylsulfonyl)-2-(m-tolyl)ethane | 86 |

| 10 | 2-Methylstyrene | 1-(methylsulfonyl)-2-(o-tolyl)ethane | 79 |

Data extracted from a study on the three-component sulfonylative pyridylation of styrenes, where the initial addition of the methanesulfonyl radical is the key step.[1]

Experimental Protocols

The following is a general experimental protocol for the visible-light-induced conjugate addition of this compound to a styrene derivative, adapted from the literature.[1]

4.1 Materials

-

Styrene derivative (1.0 equiv)

-

This compound (2.0 equiv)

-

Photocatalyst (e.g., 9,10-diphenylanthracene, DPA, 5 mol%)

-

Solvent (e.g., Acetonitrile, 0.1 M)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Visible light source (e.g., 90 W blue LED)

4.2 Procedure

-

To an oven-dried reaction vessel, add the styrene derivative (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and the photocatalyst (0.01 mmol, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

-

Add the degassed solvent (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-sulfonyl product.

Visualizations: Signaling Pathways and Workflows

5.1 Reaction Mechanism Pathway

The following diagram illustrates the radical chain mechanism for the conjugate addition of this compound.

Caption: Radical chain mechanism of conjugate addition.

5.2 Experimental Workflow

The following diagram outlines the general workflow for the photocatalytic conjugate addition of this compound.

References

A Technical Guide to the Acidity, Basicity, and pKa of Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the physicochemical properties of methanesulfinic acid, with a specific focus on its acidity and the basicity of its conjugate base. It includes a summary of its acid dissociation constant (pKa), detailed experimental protocols for its determination, and diagrams to illustrate relevant chemical pathways and experimental workflows.

Introduction to Methanesulfinic Acid

Methanesulfinic acid (CH₄O₂S), also known as methylsulfinate, is an organosulfur compound belonging to the sulfinic acid class.[1] Its structure consists of a methyl group attached to a sulfinic acid functional group (-S(=O)OH).[2] It is a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), a process that ultimately contributes to the formation of sulfate aerosols, which have implications for climate.[3] In synthetic chemistry, it can act as a reducing agent and an intermediate in the synthesis of other sulfur-containing molecules.[2] Understanding its pKa is crucial for predicting its behavior in various chemical and biological systems, including its reactivity, solubility, and protonation state at a given pH.

Acidity and pKa of Methanesulfinic Acid

The acidity of methanesulfinic acid is defined by the equilibrium of its dissociation in a solvent, typically water:

CH₃S(=O)OH ⇌ CH₃S(=O)O⁻ + H⁺

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa, which is the negative logarithm (-log₁₀) of the Ka, is the most common way to express the strength of an acid. A lower pKa value indicates a stronger acid.

Methanesulfinic acid is considered a moderately strong organic acid. Its acidity is significantly greater than that of a typical carboxylic acid like acetic acid (pKa ≈ 4.8) but substantially weaker than its fully oxidized counterpart, methanesulfonic acid (pKa ≈ -1.9).[4][5] The presence of the electron-withdrawing oxygen atom stabilizes the conjugate base (methanesulfinate), facilitating the release of the proton.

Basicity of the Methanesulfinate Anion

The basicity of methanesulfinic acid is more accurately described by the properties of its conjugate base, the methanesulfinate anion (CH₃SO₂⁻). This anion can act as a Brønsted-Lowry base by accepting a proton. The equilibrium for this process in water is:

CH₃S(=O)O⁻ + H₂O ⇌ CH₃S(=O)OH + OH⁻

The base dissociation constant (pKb) can be calculated from the pKa of methanesulfinic acid using the ion product of water (pKw ≈ 14 at 25°C):

pKb = pKw - pKa

Using a pKa value of approximately 2.0, the pKb of the methanesulfinate anion is around 12.0. This indicates that methanesulfinate is a weak base. In organic chemistry, it is also recognized as a soft nucleophile, capable of participating in nucleophilic substitution reactions.[2]

Quantitative Data Summary

The reported pKa values for methanesulfinic acid are summarized in the table below. These values are typically determined through experimental measurements or computational predictions.

| Parameter | Value | Source | Notes |

| pKa (Strongest Acidic) | ~ 2.0 | Human Metabolome Database[1] | Computationally predicted by ChemAxon |

| pKa | 1.5 - 2.5 | CymitQuimica[2] | Typical experimental range |

Experimental Protocols for pKa Determination

The pKa of an acidic compound like methanesulfinic acid can be determined using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common techniques.

pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Materials and Equipment:

-

Methanesulfinic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, degassed water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh a sample of methanesulfinic acid to prepare a solution of known concentration (e.g., 100 mL of a 0.01 M solution) in deionized water.

-

Titration Setup: Place the methanesulfinic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue this process well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is at Veq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of methanesulfinic acid.

-

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds where the acidic form and the conjugate base form have different ultraviolet or visible light absorption spectra. The pKa is determined by measuring the absorbance of the sample at a specific wavelength across a range of pH values.

Materials and Equipment:

-

Methanesulfinic acid stock solution

-

A series of buffer solutions with known pH values (e.g., covering a range from pH 1 to 4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Spectral Scan: Prepare two separate solutions of methanesulfinic acid at very low pH (e.g., pH 0-1, fully protonated form, HA) and very high pH (e.g., pH 5-6, fully deprotonated form, A⁻). Scan the UV absorbance of both solutions to find a wavelength where the absorbance difference between the two forms is maximal.

-

Sample Preparation: Prepare a series of samples by adding a small, constant volume of the methanesulfinic acid stock solution to a larger volume of each buffer solution. This creates samples with the same total analyte concentration but different pH values.

-

Absorbance Measurement: Measure the absorbance (A) of each buffered sample at the predetermined wavelength. Also, measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms at the same wavelength.

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pH = pKa + log [ (A - A_HA) / (A_A⁻ - A) ]

-

Rearranging for pKa: pKa = pH - log [ (A - A_HA) / (A_A⁻ - A) ]

-

A more robust method is to plot log[ (A - A_HA) / (A_A⁻ - A) ] against pH. The resulting line should have a slope of approximately 1, and the y-intercept will be equal to -pKa.

-

Chemical Pathways Involving Methanesulfinic Acid

Methanesulfinic acid is a known intermediate in the atmospheric oxidation pathway of dimethyl sulfide (DMS). This complex process involves multiple steps and reactive species, such as the hydroxyl radical (•OH).

References

- 1. Human Metabolome Database: Showing metabocard for Methanesulfinic acid (HMDB0254519) [hmdb.ca]

- 2. CAS 17696-73-0: Methanesulfinic acid | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Recovery of Valuable Metals from Lead Smelting Slag by Methanesulfonic Acid Leaching: Kinetic Insights and Recycling Potential [mdpi.com]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

Toxicology and Safety Profile of Sodium Methanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for sodium methanesulfinate. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive risk assessment or professional safety guidance.

Executive Summary

This compound (CAS No. 20277-69-4) is a chemical compound with applications in organic synthesis.[1][2] A thorough review of publicly available safety data reveals significant gaps in the toxicological profile of this substance. While it is classified for acute oral toxicity, comprehensive data regarding its effects on skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[3][4] This guide summarizes the existing hazard classifications, highlights the data deficiencies, and outlines standard experimental protocols that would be necessary to fully characterize the safety profile of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methanesulfinic acid, sodium salt; Sodium methylsulfinate[5][6] |

| CAS Number | 20277-69-4[4] |

| Molecular Formula | CH₃NaO₂S[4] |

| Molecular Weight | 102.09 g/mol [5] |

| Appearance | White to off-white crystalline powder[1] |

Toxicological Data Summary

The available toxicological data for this compound is primarily limited to its classification for acute oral toxicity. For most other endpoints, data is not available.

Human Health Hazard Assessment

The following table summarizes the GHS hazard classifications for this compound based on available Safety Data Sheets (SDS). It is important to note the prevalent lack of specific experimental data to support these classifications.

| Toxicological Endpoint | GHS Classification | Hazard Statement | Data Availability |

| Acute Oral Toxicity | Category 4[1][3][4] | H302: Harmful if swallowed[1][3][4][5] | Classification exists, but specific LD50 value is not consistently reported. |

| Acute Dermal Toxicity | Not Classified | - | No data available[3][4] |

| Acute Inhalation Toxicity | Not Classified (though some notifications exist) | H332: Harmful if inhaled (notified by a minority of sources)[5] | No data available[3][4] |

| Skin Corrosion/Irritation | Not Classified | - | No data available[3][4] |

| Serious Eye Damage/Irritation | Not Classified | - | No data available[3][4] |

| Respiratory or Skin Sensitization | Not Classified | - | No data available[3][4] |

| Germ Cell Mutagenicity | Not Classified | - | No data available[3][4] |

| Carcinogenicity | Not Classified | - | No data available[3][4] |

| Reproductive Toxicity | Not Classified | - | No data available[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | - | No data available[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - | No data available[4] |

| Aspiration Hazard | Not Classified | - | No data available |

Note on a related compound, Sodium Methanesulfonate (CAS 2386-57-4): Safety data for this similar compound presents conflicting information. Some sources classify it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][9][10] Conversely, other sources state it should not be classified for these hazards.[11] This highlights the importance of not extrapolating data between related compounds without specific evidence.

Ecotoxicological Data

There is a complete lack of data on the ecotoxicological effects of this compound.[3]

-

Toxicity to fish: No data available.

-

Toxicity to daphnia and other aquatic invertebrates: No data available.

-

Toxicity to algae: No data available.

-

Toxicity to microorganisms: No data available.

Standard Experimental Protocols for Key Endpoints

Given the significant data gaps, this section outlines the standard methodologies, primarily based on OECD guidelines, that would be employed to assess the toxicology of this compound.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.

-

Procedure: A starting dose (e.g., 300 mg/kg body weight) is administered to a group of animals. Depending on the observed toxicity, the dose is increased or decreased for subsequent groups.

-

Endpoint: The method allows for the determination of a GHS category and an estimation of the LD50.

Skin Irritation/Corrosion (OECD 404)

-

Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a patch. The potential for skin corrosion is assessed first. If non-corrosive, a full irritation test is conducted on additional animals.

-

Procedure: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of skin under a gauze patch for a 4-hour exposure period.

-

Endpoint: Dermal reactions (erythema and edema) are scored at specific intervals (1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion (OECD 405)

-

Principle: The substance is applied into one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Procedure: A 0.1 g or 0.1 mL amount of the test substance is instilled in the conjunctival sac of one eye. The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Endpoint: The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

-

Principle: This in vivo method assesses the induction of a proliferative response in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.

-

Procedure: The test substance is applied to the dorsum of both ears of mice for three consecutive days. On day 5, a radiolabeled thymidine or an alternative label is injected intravenously. The animals are sacrificed, and the draining lymph nodes are excised and weighed. The incorporation of the label is measured.

-

Endpoint: A stimulation index (SI) is calculated. A substance is classified as a sensitizer if the SI is ≥ 3.

Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

-

Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a substance to cause reverse mutations (reversions) that restore the ability to synthesize the amino acid.

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

General Toxicological Data Acquisition Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance, highlighting the stages where data for this compound is currently lacking.

Caption: General workflow for chemical toxicology assessment.

Signaling Pathways

There is currently no available information in the public domain describing the specific signaling pathways or mechanisms of toxicity for this compound. Research would be required to elucidate these pathways, likely starting with in vitro screening and transcriptomics to identify potential molecular initiating events and key cellular responses to exposure.

Conclusion and Recommendations

The toxicology and safety profile of this compound is incomplete. While it is classified as harmful if swallowed, a comprehensive understanding of its potential hazards is hindered by a lack of data across nearly all other critical toxicological endpoints. Professionals in research and drug development should handle this compound with caution, adhering to the safety precautions outlined in the available SDS, including the use of personal protective equipment to avoid skin and eye contact and to prevent inhalation.[3][12]

It is strongly recommended that a suite of standard toxicological tests be conducted to address the existing data gaps. This should include, at a minimum, assessments for skin and eye irritation, skin sensitization, and genotoxicity (Ames test). The results of these initial tests would inform the necessity and design of further studies, such as repeated dose toxicity and reproductive toxicity assessments. Until such data is available, a precautionary approach to the handling and use of this compound is warranted.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 20277-69-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Sodium methanesulfonate | CH3NaO3S | CID 638112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Sodium Methanesulfinate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) is a versatile and readily available reagent that has garnered significant interest in the field of transition metal-catalyzed cross-coupling reactions. In the context of palladium catalysis, its primary role is as a nucleophilic partner in a class of reactions known as desulfinative cross-couplings. This process involves the coupling of an organohalide or triflate with a sulfinate salt, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with the extrusion of sulfur dioxide (SO₂). This methodology provides a valuable alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, particularly for the introduction of sulfonyl groups or for overcoming challenges associated with organoboron or organotin reagents.

This document provides an overview of the applications of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the synthesis of sulfones. While specific protocols for the direct palladium-catalyzed methylsulfonylation of aryl halides using this compound are not abundantly reported in the literature, this section outlines the general principles and provides protocols for analogous transformations.

Key Applications

The primary application of this compound in palladium-catalyzed cross-coupling is in desulfinative coupling reactions . These reactions are valued for several reasons:

-

Stability and Availability: this compound is a stable, solid reagent that is commercially available and easy to handle.

-

Avoidance of Toxic Reagents: Desulfinative couplings provide an alternative to methods that use more toxic organometallic reagents, such as those based on tin.

-

Versatility: The sulfinate moiety can be a precursor to a variety of functional groups, and the desulfinative approach can be applied to synthesize a range of compounds.

The most common transformation is the synthesis of aryl methyl sulfones . The methylsulfonyl group is a key pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.

General Reaction Scheme

The general transformation for the palladium-catalyzed desulfinative coupling of an aryl halide with this compound to produce an aryl methyl sulfone is depicted below.

Application of Sodium Methanesulfinate as a Reducing Agent: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of sodium methanesulfinate and its related compound, sodium hydroxymethanesulfinate (Rongalite), as effective reducing agents in organic synthesis. These reagents offer a mild, metal-free, and chemoselective alternative for various reductive transformations, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.

Application Notes

This compound and its derivatives are versatile reagents that can function as reducing agents, primarily through the in situ generation of sulfoxylate or sulfite anions. Rongalite, in particular, has gained prominence as an inexpensive and effective reducing agent for the chemoselective reduction of specific carbonyl compounds.

A key application is the transition metal- and hydride-free reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives.[1][2][3][4] This reaction proceeds via a radical mechanism and is highly chemoselective, leaving other reducible functional groups such as halides, alkenes, amides, and nitriles intact.[1][2][3] The mild reaction conditions and high yields make this protocol particularly attractive for complex molecule synthesis.[1][2]

In the realm of drug development, these reagents have been utilized for the synthesis of bioactive molecules. For instance, the reduction of an α-keto ester is a key step in the gram-scale synthesis of Cyclandelate, a vasodilator drug.[1][2] The sulfone moiety, which can be introduced using reagents derived from this compound, is present in numerous pharmaceutical compounds, including Tirofiban and Vemurafenib.[5]

Quantitative Data Summary

The following tables summarize the quantitative yields for the reduction of various α-keto esters and α-keto amides to their corresponding α-hydroxy products using Rongalite as the reducing agent.

Table 1: Reduction of α-Keto Esters

| Entry | Substrate | Product | Yield (%) |

| 1 | Ethyl benzoylformate | Ethyl mandelate | 98 |

| 2 | Ethyl 4-methylbenzoylformate | Ethyl 4-methylmandelate | 96 |

| 3 | Ethyl 4-methoxybenzoylformate | Ethyl 4-methoxymandelate | 95 |

| 4 | Ethyl 4-chlorobenzoylformate | Ethyl 4-chloromandelate | 92 |

| 5 | Ethyl 2-naphthoylformate | Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate | 94 |

| 6 | Ethyl 2-oxo-2-(thiophen-2-yl)acetate | Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | 90 |

| 7 | Diethyl 2-oxomalonate | Diethyl 2-hydroxymalonate | 85 |